molecular formula C14H9I B14706144 2-Iodoanthracene CAS No. 22362-94-3

2-Iodoanthracene

Cat. No.: B14706144
CAS No.: 22362-94-3
M. Wt: 304.12 g/mol
InChI Key: GIYCMZNPADDAFL-UHFFFAOYSA-N
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Description

2-Iodoanthracene is an organic compound with the molecular formula C₁₄H₉I. It is a derivative of anthracene, where an iodine atom is substituted at the second position of the anthracene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodoanthracene can be synthesized through several methods. One common approach involves the iodination of anthracene using iodine and an oxidizing agent. For instance, anthracene can be reacted with iodine in the presence of an oxidizing agent like nitric acid to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process typically requires careful handling of reagents and optimization of reaction parameters to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Iodoanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Coupling Reactions: Palladium catalysts and bases like triethylamine are typically employed.

Major Products Formed:

Comparison with Similar Compounds

    2-Bromoanthracene: Similar in structure but with a bromine atom instead of iodine.

    2-Chloroanthracene: Contains a chlorine atom at the second position.

    Anthracene: The parent compound without any halogen substitution.

Comparison: 2-Iodoanthracene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo and chloro counterparts. The larger atomic radius and higher atomic weight of iodine influence the compound’s electronic properties and reactivity, making it suitable for specific applications in organic electronics and photochemistry .

Properties

IUPAC Name

2-iodoanthracene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9I/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYCMZNPADDAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597674
Record name 2-Iodoanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22362-94-3
Record name 2-Iodoanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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